Glycyl tyrosine

Vue d'ensemble

Description

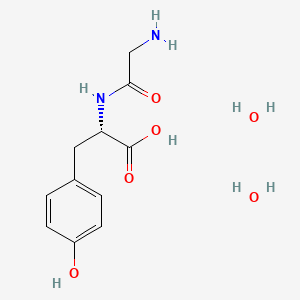

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine joined by a peptide linkage . It has a molecular formula of C11H14N2O4 . It is part of the Neonutrin drug, compensating for the deficiency of amino acids in the body .

Synthesis Analysis

The synthesis of Glycyl-L-tyrosine involves a process for efficiently producing N-glycyltyrosine of high purity . This process includes adding dropwise to an aqueous suspension of tyrosine or a salt thereof 2 equivalents or more of a haloacetyl halide and an aqueous solution of an inorganic base simultaneously in the presence or absence of an organic solvent .Molecular Structure Analysis

The molecular structure of Glycyl-L-tyrosine is represented by the IUPAC Standard InChI: InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 .Chemical Reactions Analysis

The chemical reactions of Glycyl-L-tyrosine involve the interaction between a glycyl-tyrosine solution and solutions of HNO3 and KOH in different pH ranges at a temperature of 298.15 K . Thermal effects of the stepwise dissociation of the dipeptide are determined .Physical And Chemical Properties Analysis

The enthalpies of dissolution of crystalline Glycyl-L-tyrosine in water and in aqueous potassium hydroxide at 298.15 K were determined by the direct calorimetric method . The standard enthalpies of combustion and formation of Glycyl-L-tyrosine were calculated by the additive group method based on group systematics with classification of fragments of the type of Benson classification .Applications De Recherche Scientifique

Normes de référence pharmaceutiques

La glycyl tyrosine est utilisée comme norme de référence pharmaceutique . Ces normes sont essentielles pour garantir l’identité, la qualité, la pureté et la puissance des produits pharmaceutiques. Elles servent de référence pour l’étalonnage des instruments analytiques et la validation des méthodes analytiques utilisées en analyse pharmaceutique.

Études d’interaction enzymatique

Une étude sur l’interaction de la this compound avec la carboxypeptidase A au manganèse (MnCPA) en solution a utilisé la relaxation magnétique nucléaire pour mesurer les taux de relaxation spin-réseau et spin-spin . Cette recherche fournit des informations sur les modes de liaison des enzymes et des substrats, ce qui est essentiel pour comprendre les mécanismes enzymatiques et concevoir des inhibiteurs enzymatiques.

Synthèse de dérivés triorganoétain

La this compound joue un rôle important dans la synthèse de nouveaux dérivés triorganoétain (IV) de dipeptides présentant des applications biomédicales potentielles . Ces dérivés ont été étudiés pour leurs activités anti-inflammatoire, antimicrobienne et cardiovasculaire, ce qui indique l’importance de la this compound en chimie médicinale.

Fonction anti-inflammatoire et cognitive

Des recherches suggèrent que la supplémentation en this compound peut contribuer à réduire la fatigue et à améliorer la fonction cognitive chez les personnes souffrant d’épuisement physique ou mental . En outre, elle a été étudiée pour son rôle potentiel d’agent anti-inflammatoire, ce qui pourrait avoir des implications pour le traitement de diverses affections inflammatoires.

Recherche biochimique

La this compound est un composé précieux dans la recherche biochimique, en particulier dans les études portant sur la synthèse peptidique et les relations structure-fonction des protéines . Elle est souvent utilisée dans des expériences pour comprendre le comportement des peptides et les interactions au sein des systèmes biologiques.

Mécanisme D'action

Target of Action

Glycyl tyrosine, also known as Glycyltyrosine dihydrate, is a dipeptide composed of glycine and L-tyrosine . It may function as a signaling molecule and interact with biomolecules .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found to interact with manganese-substituted carboxypeptidase A in aqueous solution . The interaction of this compound with its targets is complex and involves various factors, including the formation of an enzyme-substrate complex .

Biochemical Pathways

This compound affects various biochemical pathways. Tyrosine, one of the components of this compound, is involved in numerous metabolic pathways in plants, serving as a starting point for the production of a variety of structurally diverse natural compounds .

Pharmacokinetics

It is known that this compound has a molecular weight of 2382399

Result of Action

It is known that this compound can serve as a building block for larger peptides or proteins

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of L-tyrosine, one of the components of this compound, can be effectively increased at a neutral pH when it is coupled with glycine to form this compound . Additionally, the culture environment, such as nutrient deprivation or pH decrease, can affect the performance of cells producing monoclonal antibodies in fed-batch cultures .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZBUAWAUZDLF-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192736 | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39630-46-1 | |

| Record name | Glycyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While glycyl tyrosine itself may not be the primary target in many studies, its interaction with enzymes like carboxypeptidase A provides valuable insights into enzymatic mechanisms. [, ] For instance, research shows that in the crystalline enzyme-substrate complex, solid-state NMR can be used to determine the extent of this compound's amide bond cleavage by carboxypeptidase A. [] This interaction helps understand the enzyme's substrate specificity and catalytic process.

A: this compound's molecular formula is C11H14N2O4, and its molecular weight is 238.24 g/mol. [] Various spectroscopic techniques, including NMR and vibrational spectroscopy, have been employed to elucidate its structure. [, ] For instance, NMR studies have been crucial in understanding the conformation of this compound when bound to enzymes like carboxypeptidase A. []

A: this compound's stability under various pH conditions and temperatures is an area of ongoing research. [, , ] Studies have shown that its stability can be influenced by factors like acetylation of the tyrosine residue. [] Understanding its stability profile is crucial for developing suitable formulations and storage conditions, particularly for its potential applications in parenteral nutrition and drug delivery. [, ]

A: Quantum chemical calculations have been employed to investigate intramolecular vibrational redistribution and energy transfer processes in this compound and its cation radicals. [] These calculations provide valuable insights into the molecule's energy landscape and its behavior upon excitation, which can be relevant for understanding photodissociation processes.

A: Modifications to the structure of this compound, such as iodination of the tyrosine residue, have been explored for various applications. [, ] For example, iodinated cholyl-glycyl-tyrosine has been used to study bile salt transport in rat hepatocytes. [] These studies demonstrate how structural modifications can influence the molecule's interaction with biological systems and its suitability for specific applications.

A: this compound's stability can be affected by factors such as pH, temperature, and enzymatic degradation. [, ] Research has focused on developing stable formulations for its potential use in parenteral nutrition, where maintaining its integrity during storage and delivery is crucial. [, ]

A: While specific SHE regulations regarding this compound are not explicitly mentioned in the provided research, researchers adhere to general laboratory safety protocols and handle chemicals responsibly. [] This includes proper waste disposal, minimizing exposure to potentially hazardous substances, and following established guidelines for chemical storage and handling.

A: Research on this compound's PK/PD profile primarily focuses on its use in parenteral nutrition. [, , ] Studies have investigated its absorption, distribution, metabolism, and excretion to ensure its safety and efficacy as a source of tyrosine and glycine. [, , ] For example, research has explored its impact on plasma amino acid concentrations in patients with acute renal failure. []

A: While this compound itself might not have a direct therapeutic effect, its efficacy lies in its role as a nutrient source and a tool for studying biological processes. [, , ] In vivo studies have demonstrated its ability to improve nutritional status in malnourished hemodialysis patients when administered as part of a parenteral nutrition regimen. []

ANone: The provided research articles do not offer detailed information regarding these aspects of this compound.

A: Early research on this compound focused on understanding its role as a substrate for enzymes like pepsin and carboxypeptidase A, providing fundamental insights into enzyme kinetics and mechanisms. [, , , ] Over time, research expanded to explore its potential in parenteral nutrition, particularly for individuals with impaired digestive or absorptive functions. [, ] Advancements in analytical techniques, such as solid-state NMR and computational chemistry, have further enriched our understanding of its structural properties and interactions with biological systems. [, ]

A: this compound research exemplifies cross-disciplinary collaboration, encompassing fields like biochemistry, enzymology, analytical chemistry, and pharmaceutical science. [, , , ] For instance, understanding its interaction with enzymes like carboxypeptidase A has implications for designing more efficient proteases with applications in biotechnology and medicine. [, ] Similarly, its use in parenteral nutrition highlights the synergy between nutritional science and pharmaceutical formulation development. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)

![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)